molecular formula C18H21N B8733220 3-(Diphenylmethyl)piperidine CAS No. 63175-10-0

3-(Diphenylmethyl)piperidine

Cat. No. B8733220
Key on ui cas rn: 63175-10-0
M. Wt: 251.4 g/mol
InChI Key: BIYLRGWXQJTZML-UHFFFAOYSA-N
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Patent
US06492364B1

Procedure details

1-acetyl-3-(diphenylmethyl)piperidine (250 mg) was added to methanol (12 ml) and 10N aqueous potassium hydroxide solution (4 ml), and the mixture was stirred at 80° C. for 3 hours. Aqueous saturated potassium carbonate solution was added to the reaction solution and the mixture was extracted once with ethyl acetate, followed by drying the organic layer over anhydrous sodium sulfate. The solvent was removed to obtain 220 mg of 3-(diphenylmethyl)piperidine. Yield: 100%.
Name
1-acetyl-3-(diphenylmethyl)piperidine
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:4]1[CH2:9][CH2:8][CH2:7][CH:6]([CH:10]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH2:5]1)(=O)C.[OH-].[K+].C(=O)([O-])[O-].[K+].[K+]>CO>[C:11]1([CH:10]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH:6]2[CH2:7][CH2:8][CH2:9][NH:4][CH2:5]2)[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
1-acetyl-3-(diphenylmethyl)piperidine
Quantity
250 mg
Type
reactant
Smiles
C(C)(=O)N1CC(CCC1)C(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
4 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
12 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted once with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying the organic layer over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C1CNCCC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 220 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 102.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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